molecular formula C11H14ClNO B1423549 2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-amine hydrochloride CAS No. 1354958-26-1

2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-amine hydrochloride

Cat. No.: B1423549
CAS No.: 1354958-26-1
M. Wt: 211.69 g/mol
InChI Key: JLTRRQNOUAVNCA-UHFFFAOYSA-N
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Description

2,3-Dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-amine hydrochloride is a chemical compound with the molecular formula C12H15NO·HCl. It is known for its unique spiro structure, which consists of a benzopyran ring fused to a cyclopropane ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-amine hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes with 4-hydroxycoumarin, followed by cyclization to form the spiro compound. The reaction is often catalyzed by SiO2 nanoparticles, which provide high yields and mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, solvent-free conditions and recyclable catalysts are preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups to the compound.

    Reduction: This reaction can modify the existing functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized spiro compounds .

Scientific Research Applications

2,3-Dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The spiro structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-amine hydrochloride is unique due to its specific amine substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c12-10-7-11(10)5-6-13-9-4-2-1-3-8(9)11;/h1-4,10H,5-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTRRQNOUAVNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C13CC3N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-amine hydrochloride
Reactant of Route 2
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2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-amine hydrochloride
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2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-amine hydrochloride
Reactant of Route 4
2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-amine hydrochloride
Reactant of Route 5
2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-amine hydrochloride
Reactant of Route 6
2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-amine hydrochloride

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